Petrobactin

Siderocalin evasion Innate immunity Host-pathogen interaction

B. anthracis virulence models demand the siderophore that evades host siderocalin-bacillibactin and enterobactin are sequestered; only petrobactin's 3,4-DHBA chelation escapes innate immunity. Petrobactin transport mutants (ΔfpuA) show profound attenuation in murine inhalational anthrax models, while bacillibactin-deficient strains remain fully virulent. • Definitive reference standard for LC-MS/MALDI-TOF identification in Bacillus cereus sensu lato taxonomic surveys. • Photoreactive citrate moiety enables Fe(III)→Fe(II) photoreduction for marine iron cycling studies. • Utilized in Asb enzyme inhibitor screening targeting the non-canonical NIS synthetase pathway. Available in 50-250 mg standard packs; bulk custom synthesis on request.

Molecular Formula C34H50N6O11
Molecular Weight 718.8 g/mol
Cat. No. B1249178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePetrobactin
Synonymspetrobactin
petrobactin sulfonate
Molecular FormulaC34H50N6O11
Molecular Weight718.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCCCNCCCCNC(=O)CC(CC(=O)NCCCCNCCCNC(=O)C2=CC(=C(C=C2)O)O)(C(=O)O)O)O)O
InChIInChI=1S/C34H50N6O11/c41-25-9-7-23(19-27(25)43)31(47)39-17-5-13-35-11-1-3-15-37-29(45)21-34(51,33(49)50)22-30(46)38-16-4-2-12-36-14-6-18-40-32(48)24-8-10-26(42)28(44)20-24/h7-10,19-20,35-36,41-44,51H,1-6,11-18,21-22H2,(H,37,45)(H,38,46)(H,39,47)(H,40,48)(H,49,50)
InChIKeyGKIMOVAPSAVJHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Petrobactin: A Mixed Catechol-Carboxylate Siderophore


Petrobactin is a bis-catecholate, α-hydroxy acid siderophore that utilizes the rare 3,4-isomer of dihydroxybenzoic acid (3,4-DHBA) rather than the canonical 2,3-DHBA for ferric iron chelation [1]. Identified in Bacillus anthracis, Marinobacter hydrocarbonoclasticus, and various marine bacteria, petrobactin features a citrate-containing backbone with two 3,4-dihydroxybenzoyl moieties [2]. The compound is biosynthesized via a nonribosomal peptide synthetase-independent siderophore (NIS) pathway encoded by the asbABCDEF operon, a system that combines enzymatic features from both major siderophore biosynthesis classes [3].

Host-pathogen siderocalin evasion: 3,4-DHBA-based immune escape for B. anthracis virulence studies.
Murine inhalational anthrax model: virulence endpoint evaluation requiring petrobactin import.
Sunlight-mediated photoreactivity: marine iron cycling and photochemical decarboxylation research.

Why Petrobactin Is Irreplaceable for Virulence


Despite bacillibactin exhibiting higher Fe(III) affinity than petrobactin, substitution fails fundamentally because the mammalian innate immune protein siderocalin (lipocalin-2) sequesters siderophores bearing 2,3-DHBA moieties—including bacillibactin and enterobactin—but does NOT bind petrobactin due to its unusual 3,4-DHBA chelating groups [1]. Consequently, bacillibactin-deficient B. anthracis strains remain fully virulent in murine anthrax models, whereas petrobactin biosynthesis or transport mutants exhibit profound attenuation [2]. This differential host immune evasion capacity, not merely iron affinity, renders petrobactin non-interchangeable with canonical catecholate siderophores for pathogenesis-related applications.

Siderocalin Immune Evasion
Bacillibactin is bound and neutralized by human siderocalin, whereas petrobactin avoids sequestration due to its 3,4-DHBA moiety; substitution loses host immune evasion context.
Fe(III) Affinity Hierarchy
Bacillibactin exhibits higher Fe(III) affinity than petrobactin; replacing petrobactin may shift iron acquisition dynamics and model interpretation.

Petrobactin Comparative Evidence


Siderocalin Binding Evasion

Petrobactin evades sequestration by the human innate immune protein siderocalin, whereas bacillibactin and enterobactin are bound and neutralized. This difference arises from petrobactin's use of 3,4-DHBA rather than the 2,3-DHBA moiety present in most catecholate siderophores [1]. Siderocalin does not bind the unusual 3,4-DHBA contained in petrobactin, rendering the siderocalin system incapable of obstructing bacterial iron uptake [2].

Siderocalin Evasion
Head-to-head
Petrobactin: no binding; Bacillibactin/Enterobactin: bound & sequestered
Supports host immune evasion pathway interpretation
In vitro siderocalin assay; macrophage context
Siderocalin evasion Innate immunity Host-pathogen interaction

Fe(III) Affinity Comparison

Contrary to assumptions that virulence-correlated siderophores must possess superior iron affinity, bacillibactin actually exhibits greater Fe(III) affinity than petrobactin [1]. This lower affinity of petrobactin underscores that its biological role is not primarily about competitive iron scavenging power, but rather about functional persistence in the host environment.

Fe(III) Affinity
Head-to-head
Bacillibactin > Petrobactin (rank-order)
Supports iron chelation dynamics model context
Comparative Fe(III) binding studies
Iron affinity Formation constant Metal chelation

Virulence in Murine Inhalational Anthrax

Deletion of fpuA, which encodes a petrobactin-binding receptor, results in significant attenuation in a murine model of inhalational anthrax [1]. ΔfpuA bacteria exhibit decreased growth under low-iron conditions compared to wild-type, cannot be rescued by exogenous petrobactin, and accumulate petrobactin in culture supernatants—confirming an import defect [1].

Virulence Attenuation
Head-to-head
ΔfpuA mutant: significantly attenuated; WT: fully virulent
Supports petrobactin-import-dependent virulence endpoint
Murine inhalational anthrax model
Virulence Murine model Inhalational anthrax

NIS Synthetase Architecture of AsbB

Petrobactin biosynthesis proceeds via a nonribosomal peptide synthetase-independent siderophore (NIS) pathway, with the enzyme AsbB catalyzing amide bond formation using biosynthetic intermediates rather than primary metabolites as carboxylate donors [1]. AsbB exhibits broad substrate flexibility, incorporating both natural and unnatural polyamine nucleophiles [1].

Biosynthetic Pathway
Class-level
NIS synthetase (AsbB) vs canonical NRPS architecture
Supports distinct enzyme targeting context for inhibitor design
AsbB substrate flexibility confirmed in vitro
Biosynthesis NIS synthetase Enzyme specificity

Fe(III)-Petrobactin Photoreactivity

The Fe(III)-complexed form of petrobactin is photoreactive in natural sunlight, undergoing light-mediated decarboxylation and reduction of Fe(III) to Fe(II)—a property not shared by non-citrate-containing siderophores such as enterobactin or bacillibactin [1]. DFT calculations support that this photoreactivity is mediated specifically by the Fe(III)-citrate moiety [2].

Photoreactivity
Class-level
Fe(III)-petrobactin: photoreactive decarboxylation & Fe(II) release; other catecholates: non-photoreactive
Supports marine photochemical iron cycling application
Sunlight exposure; DFT-supported citrate moiety mechanism
Photoreactivity Marine iron cycling Fe(III)-citrate

Petrobactin Applications


B. anthracis Virulence Studies

Utilize petrobactin in B. anthracis research where assessment of full virulence requires the siderophore that actually evades host siderocalin. As demonstrated in murine inhalational anthrax models, petrobactin transport mutants (ΔfpuA) exhibit significant virulence attenuation, while bacillibactin-deficient strains remain fully virulent [1]. This scenario includes macrophage infection assays, in vivo virulence studies, and evaluation of anti-virulence therapeutic candidates targeting the petrobactin system.

Anti-Virulence Drug Discovery

Employ petrobactin and its biosynthetic intermediates in inhibitor screening campaigns targeting the Asb enzymes. The non-canonical NIS synthetase architecture of AsbB—which uses biosynthetic intermediates as carboxylate donors rather than primary metabolites—offers a distinct inhibition profile compared to canonical NRPS enzymes [2]. The biosynthetic pathway provides a platform for designing inhibitors selective for petrobactin-producing pathogens.

Marine Iron Cycling Studies

Apply Fe(III)-petrobactin in investigations of photochemical iron cycling in marine environments. Petrobactin's sunlight-mediated decarboxylation and Fe(III)-to-Fe(II) reduction—mediated by its citrate moiety—distinguishes it from non-photoreactive siderophores [3]. This photoreactivity is directly relevant to studies of bioavailable iron generation in the photic zone of oceans and oil-degrading microbial community ecology.

Analytical Reference Standard

Use authentic petrobactin as a reference standard for MALDI-TOF-MS or LC-MS identification of siderophores produced by Bacillus cereus group isolates or marine bacteria. Petrobactin production occurs across both pathogenic and non-pathogenic B. cereus sensu lato strains, making it a valuable marker for taxonomic and ecological surveys [4].

Application
Selection Property
Validation Focus
Host-pathogen virulence studies
Siderocalin evasion capability
Virulence endpoint in murine anthrax model
Anti-virulence inhibitor discovery
NIS synthetase target specificity (AsbB)
Inhibitor screening against Asb enzymes
Marine iron photochemistry
Citrate-mediated photoreactivity
Photochemical Fe(II) generation in seawater
Siderophore analytical reference
Taxonomic marker for Bacillus cereus group
MALDI-TOF/LC-MS identification
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